molecular formula C11H14ClN B12967310 (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride

(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B12967310
M. Wt: 195.69 g/mol
InChI Key: CVQLMVQMMNBNHC-GQNCZFCYSA-N
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Description

(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound featuring a phenyl group and an azabicyclohexane ring system. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydride donors.

    Substitution: Nucleophilic substitution reactions are feasible due to the presence of the azabicyclohexane ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents and nucleophiles under mild conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry.

Scientific Research Applications

(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(1R)-1-phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C11H13N.ClH/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11;/h1-5,10,12H,6-8H2;1H/t10?,11-;/m0./s1

InChI Key

CVQLMVQMMNBNHC-GQNCZFCYSA-N

Isomeric SMILES

C1C2[C@@]1(CNC2)C3=CC=CC=C3.Cl

Canonical SMILES

C1C2C1(CNC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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